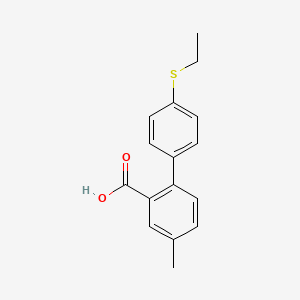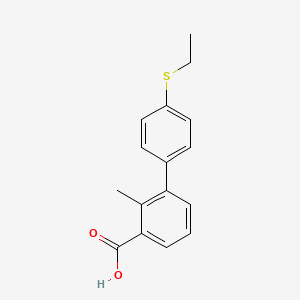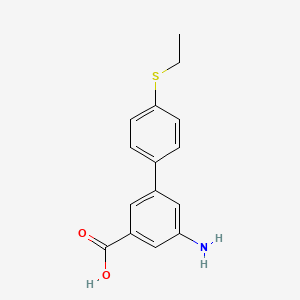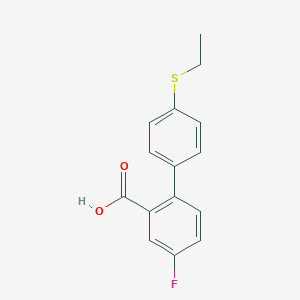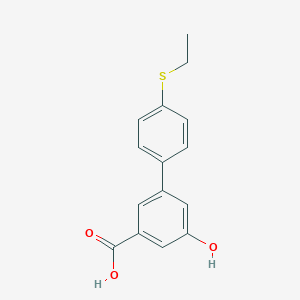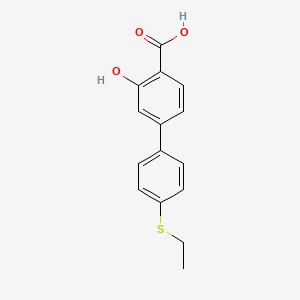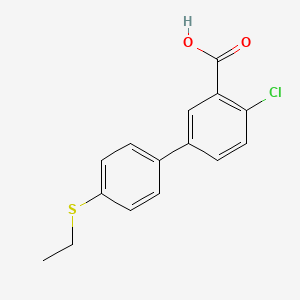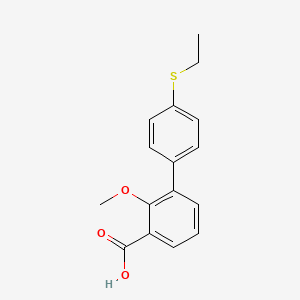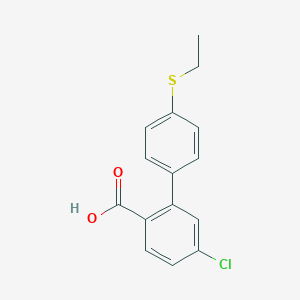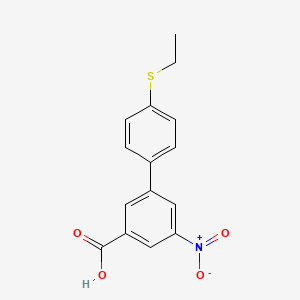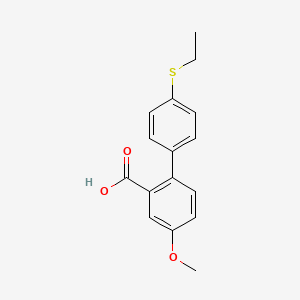
2-(4-Ethylthiophenyl)-5-methoxybenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Ethylthiophenyl)-5-methoxybenzoic acid is an organic compound characterized by the presence of an ethylthiophenyl group and a methoxybenzoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethylthiophenyl)-5-methoxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethylthiophenol and 5-methoxybenzoic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3).
Procedure: The 4-ethylthiophenol is first reacted with a halogenated derivative of 5-methoxybenzoic acid in the presence of the catalyst and base. The reaction mixture is then heated to facilitate the coupling reaction, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions: 2-(4-Ethylthiophenyl)-5-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The ethylthiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives.
科学研究应用
2-(4-Ethylthiophenyl)-5-methoxybenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the production of materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 2-(4-Ethylthiophenyl)-5-methoxybenzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylthiophenyl group can enhance the compound’s binding affinity to these targets, while the methoxybenzoic acid moiety may contribute to its overall stability and solubility.
相似化合物的比较
- 2-(4-Methylthiophenyl)-5-methoxybenzoic acid
- 2-(4-Ethylphenyl)-5-methoxybenzoic acid
- 2-(4-Ethylthiophenyl)-4-methoxybenzoic acid
Comparison:
- 2-(4-Methylthiophenyl)-5-methoxybenzoic acid: The presence of a methyl group instead of an ethyl group may result in different chemical reactivity and biological activity.
- 2-(4-Ethylphenyl)-5-methoxybenzoic acid: The absence of the sulfur atom in the phenyl group can significantly alter the compound’s properties.
- 2-(4-Ethylthiophenyl)-4-methoxybenzoic acid: The position of the methoxy group can influence the compound’s overall reactivity and interaction with molecular targets.
2-(4-Ethylthiophenyl)-5-methoxybenzoic acid stands out due to the unique combination of its functional groups, which confer specific chemical and biological properties that are valuable in various research and industrial applications.
属性
IUPAC Name |
2-(4-ethylsulfanylphenyl)-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3S/c1-3-20-13-7-4-11(5-8-13)14-9-6-12(19-2)10-15(14)16(17)18/h4-10H,3H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHNLEGOOWLLKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=C(C=C(C=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
